molecular formula C10H14O2 B8367717 alpha-Methyl-alpha-(4'-hydroxy-2'-methylphenyl)ethanol

alpha-Methyl-alpha-(4'-hydroxy-2'-methylphenyl)ethanol

Cat. No. B8367717
M. Wt: 166.22 g/mol
InChI Key: RPIZVLPSMHDYAY-UHFFFAOYSA-N
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Patent
US06255517B1

Procedure details

To a solution of methylmagnesium bromide (30 ml, 90 mmol, 3M solution) dissolved in tetrahydrofuran (15 ml), a solution of compound (16) (4.5 g, 30 mmol) dissolved in tetrahydrofuran (10 ml) was slowly added dropwise at −78° C. When the dropping was completed, was slowly heated to −40° C., and stirred for 5 hours. After heating to 0° C., the solution was stirred for one hour, and then, ammonium chloride (50 ml) was slowly added dropwise thereto. The reaction solution was extracted with organic solvent, washed, dried and purified by using column chromatography (eluent: hexane/ethyl acetate=10/1) to obtain 4.0 g (80%) of pure compound (17).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Br.[CH3:4][C:5]1[CH:10]=[C:9]([OH:11])[CH:8]=[CH:7][C:6]=1[C:12]([CH3:14])=[O:13].[Cl-].[NH4+]>O1CCCC1>[CH3:14][C:12]([C:6]1[CH:7]=[CH:8][C:9]([OH:11])=[CH:10][C:5]=1[CH3:4])([OH:13])[CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
CC1=C(C=CC(=C1)O)C(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added dropwise at −78° C
TEMPERATURE
Type
TEMPERATURE
Details
After heating to 0° C.
STIRRING
Type
STIRRING
Details
the solution was stirred for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The reaction solution was extracted with organic solvent
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC(C)(O)C1=C(C=C(C=C1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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